molecular formula C15H14N2O2S B14986752 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14986752
M. Wt: 286.4 g/mol
InChI Key: NSNJBHZKVYLDEJ-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(4-methyl-2-thiazolyl)-1-benzofuran-3-carboxamide
  • 3-methyl-2-(2-methyl-1,3-thiazol-4-yl)-1-benzofuran-4-carboxamide

Uniqueness

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzofuran core and a thiazole ring makes it particularly versatile in various applications .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H14N2O2S/c1-9-12-5-3-4-6-13(12)19-14(9)15(18)16-7-11-8-20-10(2)17-11/h3-6,8H,7H2,1-2H3,(H,16,18)

InChI Key

NSNJBHZKVYLDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CSC(=N3)C

Origin of Product

United States

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